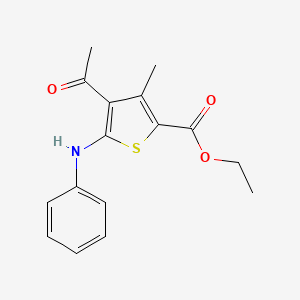

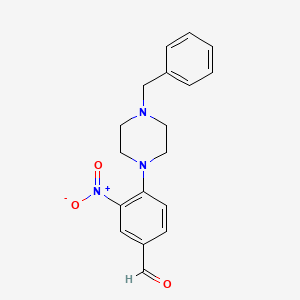

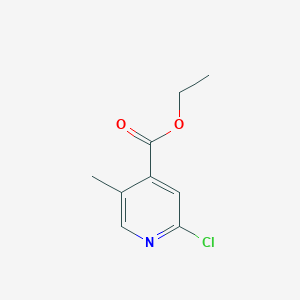

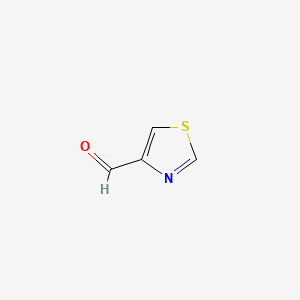

4-(4-Benzylpiperazino)-3-nitrobenzenecarbaldehyde

Overview

Description

Synthesis Analysis

Paper details the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, which shares the nitrobenzyl moiety with the compound of interest. The synthesis involves a nucleophilic substitution with pyridine and uses glycolic acid for cyclization to avoid by-products. This method could potentially be adapted for the synthesis of "4-(4-Benzylpiperazino)-3-nitrobenzenecarbaldehyde" by modifying the starting materials and reaction conditions.

In paper , the solid-phase synthesis of benzopiperazinones is described, which involves the use of 4-fluoro-3-nitrobenzoic acid anchored to Wang resin. This process includes a reduction of the nitro group and intramolecular cyclization to form the heterocyclic structure. The techniques used here could be informative for the synthesis of the benzylpiperazine portion of the target compound.

Molecular Structure Analysis

The X-ray structures of related compounds are presented in paper , which could provide insights into the molecular structure of "4-(4-Benzylpiperazino)-3-nitrobenzenecarbaldehyde". Understanding the crystal structure of similar compounds can help predict the molecular conformation and potential reactivity of the compound .

Chemical Reactions Analysis

The reactivity of the nitrobenzyl and benzimidazole moieties in the context of nucleophilic substitution is explored in paper . This information could be extrapolated to understand the reactivity of the nitrobenzene part of "4-(4-Benzylpiperazino)-3-nitrobenzenecarbaldehyde". Additionally, the solid-phase synthesis approach in paper includes reactions such as ipso-fluoro displacement and alkylation, which could be relevant for modifying the benzylpiperazine part of the compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "4-(4-Benzylpiperazino)-3-nitrobenzenecarbaldehyde" are not directly reported in the papers, the properties of similar compounds, such as solubility, melting points, and stability, can be inferred from the synthesis methods and structures described. For example, the solid-phase synthesis approach in paper suggests that the compound might be stable under certain conditions used in the synthesis, such as high temperatures and anhydrous solvents.

Scientific Research Applications

Antimicrobial Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: Benzylpiperazine derivatives have been synthesized and tested for their antimicrobial activity . These compounds have shown significant antibacterial and antifungal activity, comparable to standard treatments .

- Methods of Application: The compounds were synthesized by the reductive amination of a chromen-2-one compound with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds were then tested for in vitro antimicrobial activity .

- Results: The compounds exhibited significant antibacterial and antifungal activity. The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase protein organisms .

Molecular Imprinting

- Scientific Field: Molecular Biophysics

- Application Summary: Molecularly imprinted polymers (MIPs) for benzylpiperazine, an illicit designer drug, were developed using both self-assembly and semi-covalent approaches .

- Methods of Application: The MIPs were developed using a combination of pre-synthetic interaction studies (by molecular modelling and NMR analysis) and binding assays . The highest performing MIPs resulted from methacrylic acid as a functional monomer, ethylene glycol dimethacrylate or trimethylolpropane trimethacrylate as crosslinkers, and chloroform as the porogen and rebinding solvent .

- Results: The semi-covalent polymers showed a stronger affinity for benzylpiperazine and faster uptake than the self-assembly systems . Both approaches had comparable cross-reactivity and selectivity .

Anticancer Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: A novel series of pyrazolo[3,4-b]selenolo[3,2-e]pyrazines, which are similar to benzylpiperazine derivatives, have been synthesized and tested for their anticancer activity .

- Methods of Application: The compounds were synthesized by the reaction of the chloro pyrazolo[3,4-b]pyrazine carbonitrile with selenium element in the presence of sodium borohydride and ethanol, followed by the reaction with α-halo alkylating agents .

- Results: Some of these compounds exhibited promising anticancer action against some colon and breast cancer cells .

Synthesis of Heterocyclic Compounds

- Scientific Field: Organic Chemistry

- Application Summary: Benzylpiperazine derivatives have been used in the synthesis of novel heterocyclic compounds .

- Methods of Application: The compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

- Results: This method resulted in a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one .

Heterocyclic Building Blocks

- Scientific Field: Organic Chemistry

- Application Summary: Benzylpiperazine derivatives, such as 4-(4-benzylpiperazino)aniline, are used as heterocyclic building blocks in the synthesis of various organic compounds .

- Methods of Application: The specific methods of application can vary widely depending on the particular synthesis being performed .

- Results: The use of these building blocks can lead to a wide range of organic compounds with diverse properties .

Potential Anticancer and Antimicrobial Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: A novel series of pyrazolo[3,4-b]selenolo[3,2-e]pyrazine heterocycles, which are similar to benzylpiperazine derivatives, have been synthesized and tested for their potential anticancer and antimicrobial activities .

- Methods of Application: The compounds were synthesized by the reaction of the chloro pyrazolo[3,4-b]pyrazine carbonitrile with selenium element in the presence of sodium borohydride and ethanol, followed by the reaction with α-halo alkylating agents .

- Results: Some of these compounds exhibited promising anticancer action against some colon and breast cancer cells. Furthermore, certain compounds revealed remarkable activities against various pathogenic strains of bacteria and fungi .

Safety And Hazards

properties

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c22-14-16-6-7-17(18(12-16)21(23)24)20-10-8-19(9-11-20)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJTYGUQJUPCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301210017 | |

| Record name | 3-Nitro-4-[4-(phenylmethyl)-1-piperazinyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301210017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzylpiperazino)-3-nitrobenzenecarbaldehyde | |

CAS RN |

301193-53-3 | |

| Record name | 3-Nitro-4-[4-(phenylmethyl)-1-piperazinyl]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301193-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-4-[4-(phenylmethyl)-1-piperazinyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301210017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1332975.png)